Basta

Vue d'ensemble

Description

Il a été découvert pour la première fois en tant que produit naturel et est unique en raison de sa capacité à cibler la glutamine synthétase, une enzyme essentielle au métabolisme des plantes . Ce composé est particulièrement efficace contre les mauvaises herbes résistantes au glyphosate et est utilisé dans diverses cultures génétiquement modifiées .

Applications De Recherche Scientifique

Glufosinate (ammonium) has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study enzyme inhibition and herbicide resistance.

Biology: Helps in understanding plant metabolism and the role of glutamine synthetase.

Medicine: Investigated for its potential use in developing new antibacterial and antifungal agents.

Industry: Widely used in agriculture to manage weed resistance and improve crop yields

Mécanisme D'action

Le glufosinate (ammonium) exerce ses effets en inhibant l’enzyme glutamine synthétase, qui est essentielle à la production de glutamine et à la détoxification de l’ammoniac dans les plantes. Cette inhibition entraîne l’accumulation d’ammoniac, perturbant les processus cellulaires et entraînant finalement la mort des plantes. L’action herbicide est également associée à la génération d’espèces réactives de l’oxygène, qui provoquent la peroxydation lipidique et les dommages à la membrane cellulaire .

Composés similaires :

Glyphosate : Un autre herbicide à large spectre qui inhibe une enzyme différente, la 5-énolpyruvylshikimate-3-phosphate synthase.

Acide aminométhylphosphonique (AMPA) : Un métabolite majeur du glyphosate ayant des propriétés herbicides similaires.

Unicité : Le glufosinate (ammonium) est unique en raison de son inhibition spécifique de la glutamine synthétase, ce qui le rend efficace contre les mauvaises herbes résistantes au glyphosate. Son action rapide et sa capacité à générer des espèces réactives de l’oxygène le distinguent encore davantage des autres herbicides .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du glufosinate (ammonium) implique plusieurs étapes. Une méthode courante comprend la réaction d’addition du diéthyl méthyl-phosphonite avec l’acroléine et l’anhydride acétique, suivie d’une réaction de Strecker améliorée avec du cyanure de sodium et une solution aqueuse d’ammoniac de chlorure d’ammonium. Le produit est ensuite hydrolysé et ammonié pour former le sel d’ammonium .

Méthodes de production industrielle : La production industrielle de glufosinate (ammonium) implique généralement l’utilisation de la chromatographie liquide haute performance (HPLC) pour la purification. Le composé est dissous dans une solution aqueuse de dihydrogénophosphate de potassium et déterminé par HPLC avec une colonne échangeuse d’anions fortement basique et une détection UV .

Analyse Des Réactions Chimiques

Types de réactions : Le glufosinate (ammonium) subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution.

Réactifs et conditions courants :

Oxydation : Implique l’utilisation d’oxydants tels que le peroxyde d’hydrogène.

Réduction : Peut être obtenue en utilisant des agents réducteurs comme le borohydrure de sodium.

Substitution : Implique généralement des réactions de substitution nucléophile avec des réactifs comme le cyanure de sodium.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent des dérivés du glufosinate (ammonium) qui conservent ses propriétés herbicides .

4. Applications de la recherche scientifique

Le glufosinate (ammonium) a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier l’inhibition enzymatique et la résistance aux herbicides.

Biologie : Aide à comprendre le métabolisme des plantes et le rôle de la glutamine synthétase.

Médecine : Enquête sur son utilisation potentielle dans le développement de nouveaux agents antibactériens et antifongiques.

Industrie : Largement utilisé en agriculture pour gérer la résistance aux mauvaises herbes et améliorer les rendements des cultures

Comparaison Avec Des Composés Similaires

Glyphosate: Another broad-spectrum herbicide that inhibits a different enzyme, 5-enolpyruvylshikimate-3-phosphate synthase.

Aminomethylphosphonic acid (AMPA): A major metabolite of glyphosate with similar herbicidal properties.

Uniqueness: Glufosinate (ammonium) is unique due to its specific inhibition of glutamine synthetase, making it effective against glyphosate-resistant weeds. Its rapid action and ability to generate reactive oxygen species further distinguish it from other herbicides .

Propriétés

Key on ui mechanism of action |

...Glufosinate ammonium is a structural analogue of glutamate & acts in plants by inhibition of glutamine synthetase leading to a complete breakdown of ammonia metab. Owing to the structural analogy of glufosinate ammonium to glutamate, its effect on various glutamate-utilizing systems needed to be investigated in mammals. Although in laboratory animals glufosinate ammonium causes an inhibition of glutamine synthetase activity in different tissues, this inhibition led to slight increases of glutamate and ammonia levels at high sublethal and lethal doses only. After oral admin for 28 days, glufosinate ammonium had no effect on glutathione & carbohydrate metab & no effect on biosynthesis of non-essential amino acids in rats & dogs. Glufosinate ammonium does not interfere with various neurotransmitter receptors in vitro & does not influence the catecholamine neurotransmitter tissue concn after iv application. The results of these studies show that ... in mammals the inhibition of glutamine synthetase activity in various tissues does not lead to a breakdown of ammonia metab. The mammalian metab ... compensates for this inhibition of glutamine synthetase activity by various other metabolic pathways ... |

|---|---|

Numéro CAS |

77182-82-2 |

Formule moléculaire |

C5H15N2O4P |

Poids moléculaire |

198.16 g/mol |

Nom IUPAC |

azanium;(3-amino-3-carboxypropyl)-methylphosphinate |

InChI |

InChI=1S/C5H12NO4P.H3N/c1-11(9,10)3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10);1H3 |

Clé InChI |

ZBMRKNMTMPPMMK-UHFFFAOYSA-N |

SMILES |

CP(=O)(CCC(C(=O)O)N)O.N |

SMILES canonique |

CP(=O)(CCC(C(=O)O)N)[O-].[NH4+] |

Apparence |

Solid powder |

Color/Form |

White to light yellow crystalline powder |

Densité |

1.4 g/ml at 20 °C |

melting_point |

215 °C |

Key on ui other cas no. |

77182-82-2 |

Description physique |

White to light yellow solid; [HSDB] |

Pictogrammes |

Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

77182-82-2 (mono-ammonium salt) |

Durée de conservation |

Stable /with exposure to/ light. |

Solubilité |

Water solubility 1370 g/l (+/- 11%) In organic solvents at 20 °C, g/100 ml: acetone = 0.016, toluene = 0.014, n-hexane = 0.02, ethanol = 0.065, ethyl acetate = 0.014 In water, 1,370 g/l @ 22 °C |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2-amino-4-methylphosphinobutyric acid ammonium glufosinate ammonium-DL-homoalanine-4-yl(methyl)-phosphinate Basta DL-glufosinate glufosinate glufosinate ammonium glufosinate-ammonium glufosinate-P phosphinothricin phosphinothricin hydrochloride phosphinothricin hydrochloride, (S)-isomer phosphinothricin, (S)-isomer phosphinothricin, barium (1:1) salt, (+-)-isomer phosphinothricin, calcium (2:1) salt, (S)-isomer phosphinothricin, copper (+2) salt phosphinothricin, diammonium salt phosphinothricin, dipotassium salt, (S)-isomer phosphinothricin, disodium salt phosphinothricin, disodium salt, (S)-isomer phosphinothricin, monoammonium salt phosphinothricin, monoammonium salt, (S)-isomer phosphinothricin, monopotassium salt, (S)-isomer phosphinothricin, monosodium salt phosphinothricin, monosodium salt, (S)-isomer phosphinothricin, sodium salt, (S)-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

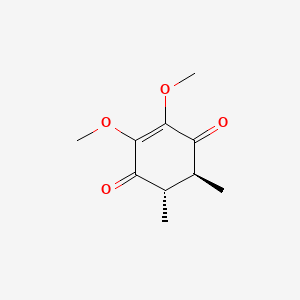

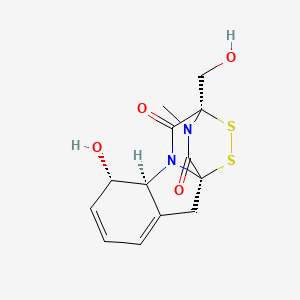

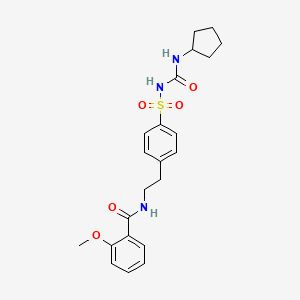

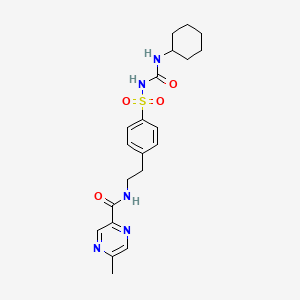

Feasible Synthetic Routes

A: Glufosinate ammonium acts by inhibiting the enzyme glutamine synthetase [, , ]. This enzyme plays a crucial role in plant nitrogen metabolism by converting glutamate and ammonia into glutamine. Inhibition of glutamine synthetase disrupts this process, leading to a toxic build-up of ammonia within plant cells, ultimately causing cell death [, ].

A: Basta application results in rapid chlorosis (yellowing) and necrosis (tissue death) of treated plant tissues [, ]. These effects are typically visible within a few days of application.

ANone: Glufosinate ammonium has a molecular formula of C5H15N2O4P and a molecular weight of 214.16 g/mol.

A: While the provided abstracts don't offer detailed spectroscopic data, common analytical techniques for characterizing glufosinate ammonium include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) []. These methods provide insights into the structure and purity of the compound.

A: Research indicates that glufosinate ammonium demonstrates greater efficacy when applied as a post-emergence herbicide rather than pre-emergence []. This suggests that it is more effective when applied to actively growing weeds.

A: No, glufosinate ammonium's mode of action is primarily inhibitory, specifically targeting the enzyme glutamine synthetase [, , ]. It does not function as a catalyst in chemical reactions.

A: While the provided research doesn't explicitly mention computational studies on glufosinate ammonium itself, such techniques are commonly employed in herbicide research []. Quantitative structure-activity relationship (QSAR) models, for example, could be used to predict the herbicidal activity of glufosinate ammonium analogs based on their structural features [].

A: Both laboratory and field studies are conducted to evaluate the efficacy of glufosinate ammonium. Controlled experiments assess its impact on target weeds and any potential non-target effects [].

A: Yes, there have been documented cases of glufosinate ammonium resistance developing in some weed species []. This highlights the ongoing challenge of herbicide resistance and the need for integrated weed management strategies.

A: As a potent herbicide, glufosinate ammonium exhibits toxicity and it is crucial to handle it with appropriate safety measures []. Further research is necessary to comprehensively understand its toxicological effects, especially potential long-term impacts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium;N'-cyclohexyl-N-[4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxoisoquinolin-2-yl)ethyl]phenyl]sulfonylcarbamimidate](/img/structure/B1671592.png)